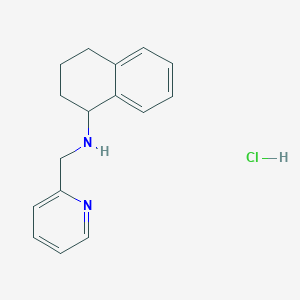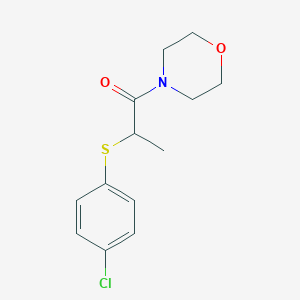![molecular formula C11H12FN3S B7506694 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)
3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. In addition, this compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, this compound may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, this compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines. In addition, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole. One area of research is to further explore the mechanism of action of this compound. Another area of research is to investigate the potential use of this compound in combination with other anti-cancer agents. In addition, further research is needed to determine the optimal dosage and administration of this compound in order to minimize toxicity. Finally, more studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and oxidative stress.
In conclusion, 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer activity against a variety of cancer cell lines and has also been shown to have anti-inflammatory and anti-oxidant properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound, including further exploring its mechanism of action and investigating its potential use in combination with other anti-cancer agents.
Synthesemethoden
The synthesis of 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-fluorobenzyl chloride with thioacetic acid to form 4-fluorobenzylthioacetate. This intermediate is then reacted with hydrazine hydrate to form 4-fluorobenzylhydrazine. The final step involves the reaction of 4-fluorobenzylhydrazine with 4-methyl-1,2,4-triazole-3-thiol to form 3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole.
Eigenschaften
IUPAC Name |
3-[1-(4-fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c1-8(9-3-5-10(12)6-4-9)16-11-14-13-7-15(11)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSUVFNJTXUCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

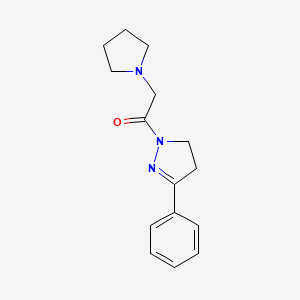
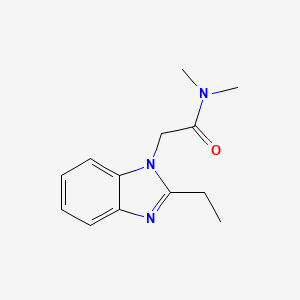
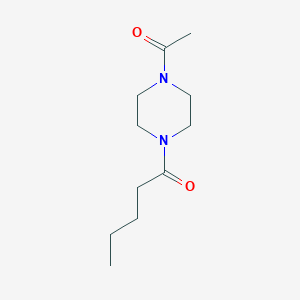
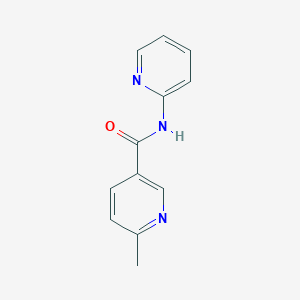
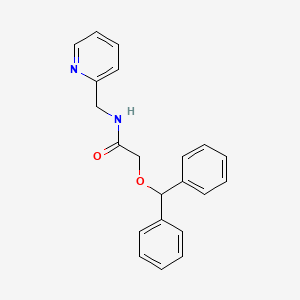
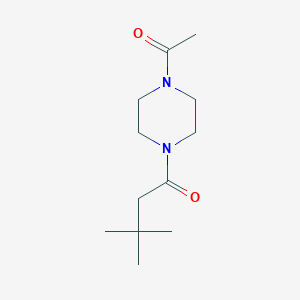
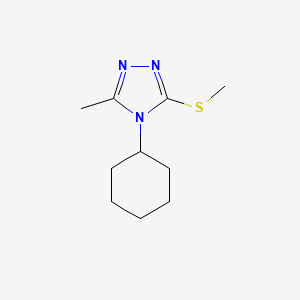
![1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506654.png)
![5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)
![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
